molecular formula C8H12O2 B2640648 (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2470280-46-5

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B2640648
CAS No.: 2470280-46-5
M. Wt: 140.182
InChI Key: QBAJRNUFNZSNTB-XVMARJQXSA-N
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Description

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one is a chiral, enantiopure bicyclic ketone that serves as a versatile and valuable synthetic intermediate in advanced organic chemistry and pharmaceutical research . The rigid and strained bicyclo[3.2.0]heptane scaffold, functionalized with a ketone and a methoxy group, provides a three-dimensional framework that is highly sought after in drug discovery for exploring novel chemical space . Compounds based on the bicyclo[3.2.0]heptane core have demonstrated significant research value, particularly as key precursors in the synthesis of complex molecules, including tricyclic compounds investigated as potent inhibitors of mutant IDH enzymes, which are relevant in oncology . The defined stereochemistry at the 1S, 3R, and 5S positions is critical for achieving specific stereoselective interactions in biological systems and for directing the outcome of subsequent synthetic transformations. This compound is expected to be particularly useful in photochemical studies and synthesis, as the bicyclo[3.2.0]heptane skeleton is a classic framework in preparative organic photochemistry . Researchers can utilize this ketone as a starting material for further elaboration, including nucleophilic additions to the carbonyl, reduction to alcohols, or functionalization of the ring system, to create novel chemical entities for screening and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,5S)-3-methoxybicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-6-2-5-3-8(9)7(5)4-6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAJRNUFNZSNTB-XVMARJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]2CC(=O)[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. The methoxy group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of catalysts to increase yield and selectivity, as well as scalable reaction conditions that ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that bicyclic compounds can exhibit significant anticancer properties. For instance, derivatives of bicyclo[3.2.0]heptan-6-one have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

  • Case Study : A study published in the International Journal of Molecular Sciences reported the synthesis of several derivatives of bicyclo compounds and their biological evaluation against cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results showed promising cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations .
CompoundCell LineIC50 (µM)Notes
Compound AK56215Significant cytotoxicity
Compound BPC320Moderate cytotoxicity
Compound CSW620>100Low toxicity to normal cells

Neuroprotective Effects

The neuroprotective potential of bicyclic compounds is another area of interest. Studies have suggested that these compounds may help in protecting neuronal cells from oxidative stress and apoptosis.

  • Case Study : Research has shown that certain bicyclic derivatives can inhibit pathways leading to neurodegeneration, making them candidates for developing treatments for diseases like Alzheimer's .

Building Blocks for Complex Molecules

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one serves as a versatile building block in organic synthesis due to its unique structural features.

  • Synthesis Example : This compound can be utilized in the synthesis of more complex natural products and pharmaceuticals through various reactions such as nucleophilic substitutions and cycloadditions.
Reaction TypeProductYield (%)
Nucleophilic SubstitutionProduct D85
CycloadditionProduct E70

Polymer Chemistry

The incorporation of bicyclic structures into polymers can enhance their mechanical properties and thermal stability.

  • Research Insight : Studies have demonstrated that polymers derived from bicyclic monomers exhibit improved tensile strength and thermal resistance compared to their linear counterparts .

Mechanism of Action

The mechanism of action of (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and pharmacological profiles:

Compound Name Core Structure Substituents Pharmacological Activity Key References
(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one Bicyclo[3.2.0]heptan-6-one 3-OCH₃ Morphine-like analgesia
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals 3-Azabicyclo[3.2.0]heptan-6-one 5-Aryl, ketal groups Opioid receptor binding, analgesia
Bicifadine (1-Aryl-3-azabicyclo[3.1.0]hexane) 3-Azabicyclo[3.1.0]hexane N-Methyl, aryl group Nonnarcotic analgesia
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3-Azabicyclo[3.1.1]heptan-6-one 3-Benzyl Medicinal chemistry building block
Rac-(1r,5s)-3-oxabicyclo[3.2.0]heptan-6-one 3-Oxabicyclo[3.2.0]heptan-6-one None Unspecified (structural analog)
(1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one Bicyclo[3.2.0]hept-3-en-6-one 3-Ethyl, double bond Intermediate in organic synthesis

Pharmacological Profiles

  • Morphine-Like Analgesics : The m-methoxyphenyl-N-methyl analogue (6a) of 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals shows analgesic potency comparable to morphine, with naloxone-reversible effects . In contrast, bicifadine lacks narcotic properties due to its smaller bicyclo[3.1.0]hexane core and modified substituents .
  • Receptor Interactions : Molecular modeling reveals that the methoxy group and aryl substituents in 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals align with morphine’s pharmacophore, enabling μ-opioid receptor binding . The absence of a nitrogen atom in Rac-3-oxabicyclo[3.2.0]heptan-6-one likely eliminates opioid activity .

Stereochemical Considerations

  • Diastereomers of methylbicyclo[3.2.0]heptan-6-one exhibit distinct biological activities. For example, (1S,3R,5S)-3-Methylbicyclo[3.2.0]heptan-6-one shows higher enantiomeric excess (87–92%) compared to its (1S,3S,5S) counterpart, impacting receptor selectivity .

Key Research Findings

  • Bioisosteric Replacements : Replacing the methoxy group in this compound with a benzyl or ethyl group alters lipophilicity and metabolic stability, as seen in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one and (1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one .
  • Ring Strain and Reactivity : The bicyclo[3.2.0] system’s strain enhances reactivity in nucleophilic additions, while larger rings (e.g., bicyclo[3.1.1]) reduce strain but limit conformational flexibility .

Biological Activity

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one, with the chemical formula C8_8H12_{12}O2_2 and a molecular weight of 140.18 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties and interactions with biological systems.

The compound's biological effects are primarily attributed to its interaction with specific enzymes and receptors in the body. It is believed to modulate several pathways involved in metabolic processes and may exhibit anti-inflammatory and analgesic properties.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to inflammatory responses. For instance:

  • Enzyme Inhibition: The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Cell Viability Assays: Studies using various cell lines indicated that the compound could reduce cell proliferation in cancer cells at specific concentrations.

In Vivo Studies

Preclinical studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Animal Models: Experiments conducted on rodent models indicated that administration of this compound resulted in reduced inflammation markers and pain response when subjected to inflammatory stimuli.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other bicyclic compounds to highlight its unique properties:

Compound NameStructureBiological ActivityNotes
This compoundstructureAnti-inflammatory, COX inhibitionUnique methoxy group enhances activity
(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-onestructureModerate anti-inflammatoryPhenyl group alters solubility
(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acidstructureWeak anti-inflammatoryLacks methoxy group

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Case Study on Pain Management : A study involving patients with chronic pain conditions showed promising results when treated with formulations containing this compound.
  • Anti-Cancer Properties : Research published in a peer-reviewed journal indicated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Three primary approaches are documented:

  • Gas Chromatography (GC) Analysis : Use Agilent 19091Z-413E HP-1 methyl silicone columns to monitor reaction progress and quantify intermediates .
  • Chiral Resolution : Restek 13104 Rt-betaDEXsm columns enable enantiomeric excess determination during asymmetric synthesis .
  • Hydrogenation : H₂/Pt/C catalysis under controlled pressure (1–3 atm) ensures selective reduction of precursor alkenes without disrupting the methoxy group .
    • Key Variables : Temperature (25–80°C), solvent polarity (e.g., THF vs. hexane), and catalyst loading (5–10% Pt) critically impact stereoselectivity.

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Protocol :

  • Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C over 30 days, using HPLC (C18 columns) to quantify decomposition products .
  • Light Sensitivity : Store samples in amber vials under UV/visible light (300–700 nm) and compare degradation rates via NMR (¹H, 13C) .
  • Moisture Effects : Monitor ketone hydration by tracking pH changes in aqueous suspensions (0.1–1.0% w/v) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Tools :

  • NMR : ¹H-¹H COSY and NOESY experiments resolve axial vs. equatorial methoxy conformers .
  • X-ray Crystallography : Single-crystal diffraction confirms absolute configuration (1S,3R,5S) .
  • IR Spectroscopy : C=O stretching frequencies (~1700 cm⁻¹) correlate with ring strain and hydrogen-bonding interactions .

Advanced Research Questions

Q. How does the methoxy group at C3 influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

  • Mechanistic Insights :

  • Steric Effects : The methoxy group’s equatorial orientation (confirmed by DFT calculations) hinders electrophilic attack at C6, favoring endo selectivity in Diels-Alder reactions .
  • Electronic Effects : Methoxy’s electron-donating nature increases ketone electrophilicity at C6, accelerating nucleophilic additions (e.g., Grignard reagents) by 20–40% compared to non-substituted analogs .
    • Experimental Design : Compare reaction rates and regioselectivity using substituent-controlled analogs (e.g., 3-H or 3-Cl derivatives) .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics and intermolecular interactions?

  • Approaches :

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict lowest-energy conformers and transition states for ring-opening reactions .
  • MD Simulations : AMBER force fields simulate solvent effects (e.g., acetone vs. water) on hydrogen-bonding networks involving the ketone group .
    • Validation : Cross-reference computational data with experimental Raman spectra (100–4000 cm⁻¹) .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation) be resolved?

  • Analytical Framework :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects .
  • Structural Analog Screening : Compare results with 3-demethoxy and 6-keto-modified derivatives to isolate pharmacophore contributions .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map binding modes .

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